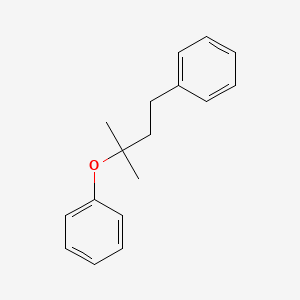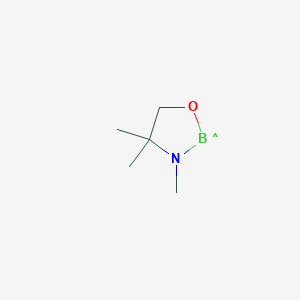
4-Benzylidene-6-chloro-4H-3,1-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-6-chloro-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine class These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-6-chloro-4H-3,1-benzothiazine typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with aroyl isothiocyanates to form thiourea derivatives, which then undergo cyclization to yield the benzothiazine ring . The reaction conditions often involve the use of concentrated sulfuric acid or other strong acids to promote ring closure .
Industrial Production Methods: Industrial production of benzothiazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Green synthesis methods, such as microwave-assisted reactions, are also being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylidene-6-chloro-4H-3,1-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
4-Benzylidene-6-chloro-4H-3,1-benzothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
Comparison with Other Similar Compounds: 4-Benzylidene-6-chloro-4H-3,1-benzothiazine can be compared with other benzothiazine derivatives, such as:
4H-3,1-Benzothiazin-4-ones: These compounds have similar structures but differ in their substituents and biological activities.
Benzoxazinones: These compounds contain an oxygen atom instead of sulfur and exhibit different chemical and biological properties.
Uniqueness: The presence of the benzylidene and chloro substituents in this compound contributes to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Comparison with Similar Compounds
- 4H-3,1-Benzothiazin-4-ones
- Benzoxazinones
- Thiazine derivatives
Properties
CAS No. |
647025-76-1 |
|---|---|
Molecular Formula |
C15H10ClNS |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
4-benzylidene-6-chloro-3,1-benzothiazine |
InChI |
InChI=1S/C15H10ClNS/c16-12-6-7-14-13(9-12)15(18-10-17-14)8-11-4-2-1-3-5-11/h1-10H |
InChI Key |
XHWCVLCQVSGSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)







![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

